3-Amino-1-phenylpropan-1-ol oxalate

Catalog No.
S3108336
CAS No.
114843-08-2
M.F
C11H15NO5
M. Wt
241.243
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-phenylpropan-1-ol oxalate

CAS Number

114843-08-2

Product Name

3-Amino-1-phenylpropan-1-ol oxalate

IUPAC Name

3-amino-1-phenylpropan-1-ol;oxalic acid

Molecular Formula

C11H15NO5

Molecular Weight

241.243

InChI

InChI=1S/C9H13NO.C2H2O4/c10-7-6-9(11)8-4-2-1-3-5-8;3-1(4)2(5)6/h1-5,9,11H,6-7,10H2;(H,3,4)(H,5,6)

InChI Key

UDOSHWIDUCMPHW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCN)O.C(=O)(C(=O)O)O

Solubility

not available

    Chemical Synthesis

      Summary of Application: “3-Amino-1-phenylpropan-1-ol oxalate” is used as an intermediate in chemical synthesis

      Methods of Application: The specific methods of application can vary widely depending on the final product being synthesized. Typically, this compound would be combined with other reactants in a controlled environment, and the reaction would be monitored closely to ensure the desired product is obtained.

      Results or Outcomes: The outcomes of these reactions would be the production of a variety of chemical compounds. The specific outcomes would depend on the reactants used and the conditions under which the reaction is carried out.

    Synthesis of Dapoxetine

      Summary of Application: This compound is a useful intermediate for the synthesis of dapoxetine, a medication used to treat premature ejaculation in men.

      Methods of Application: In the synthesis of dapoxetine, “3-Amino-1-phenylpropan-1-ol oxalate” would be reacted with other compounds under specific conditions to produce dapoxetine. The exact procedures would depend on the specific synthesis route used.

      Results or Outcomes: The result of this application would be the production of dapoxetine, a valuable pharmaceutical compound.

3-Amino-1-phenylpropan-1-ol oxalate is a chemical compound with the molecular formula C11H15NO5C_{11}H_{15}NO_5 and a molecular weight of approximately 241.24 g/mol. It is recognized by its CAS number 114843-08-2 and is classified as an oxalate salt derived from 3-amino-1-phenylpropan-1-ol and oxalic acid. The compound features a phenyl group attached to a propanol backbone, with an amino group located at the third carbon position, contributing to its biological and chemical properties .

As there is no established use for 3-Amino-1-phenylpropan-1-ol oxalate in scientific research, a mechanism of action is not documented.

  • 3-Amino-1-phenylpropan-1-ol: Similar molecules containing amino groups can be irritants and may be harmful if inhaled or ingested [].
  • Oxalate: Oxalic acid is a toxic compound and can cause irritation, vomiting, and kidney damage if ingested [].
, including:

  • Acid-base reactions: The amino group can act as a base, while the oxalic acid component can donate protons.
  • Esterification: The hydroxyl group may react with acids to form esters under appropriate conditions.
  • Nucleophilic substitutions: The amino group can participate in nucleophilic substitution reactions, potentially reacting with electrophiles.

These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry contexts.

The synthesis of 3-Amino-1-phenylpropan-1-ol oxalate typically involves the following steps:

  • Synthesis of 3-amino-1-phenylpropan-1-ol: This can be achieved through reductive amination of phenylacetone with ammonia or an amine source.
  • Formation of oxalate salt: The 3-amino-1-phenylpropan-1-ol is then reacted with oxalic acid in a suitable solvent (e.g., ethanol or water) to form the oxalate salt.

This method allows for the efficient production of the compound while maintaining high purity levels .

3-Amino-1-phenylpropan-1-ol oxalate has several applications, primarily in pharmaceutical research and development. Its potential biological activity makes it a candidate for:

  • Drug development: Investigating its effects on mood disorders or as a neuroprotective agent.
  • Chemical intermediates: Serving as a building block in the synthesis of more complex organic molecules.

Moreover, due to its structural characteristics, it may find applications in materials science and organic synthesis .

Several compounds share structural similarities with 3-Amino-1-phenylpropan-1-ol oxalate, including:

Compound NameMolecular FormulaKey Features
3-Amino-1-propanolC3H9NOC_3H_9NOSimple amine without phenyl group
PhenylethylamineC8H11NC_8H_{11}NContains an ethyl chain instead of propanol
4-AminophenolC6H7NC_6H_7NSubstituted phenol with amino group

Unique Aspects:
3-Amino-1-phenylpropan-1-ol oxalate is unique due to its specific combination of an amino group, a phenyl ring, and the oxalate moiety, which may confer distinct pharmacological properties not found in simpler amines or phenolic compounds. Its potential applications in drug development further distinguish it from related compounds .

MethodologyTypical Yield (%)SelectivityReaction Time (h)Temperature (°C)Environmental Impact
Aminomethylation70-88Moderate0.6775-80Moderate
Brønsted Acid-Catalyzed80-93Good6-1225Low
Reductive Pathways63-99High6-2425-80Moderate
Stereoselective61-92>99% ee1-2425-37Low
Enzymatic81-99>99% ee1-2425-37Very Low
Green Chemistry70-93Good1-2425Very Low

Table 2: Substrate Scope and Functional Group Compatibility

MethodologyAromatic SubstitutionAmine SourcesFunctional Group Tolerance
AminomethylationLimitedNH4Cl, NH3Moderate
Brønsted Acid-CatalyzedBroadSulfonamides, CarbamatesExcellent
Reductive PathwaysBroadVarious aminesGood
StereoselectiveModerateChiral aminesExcellent
EnzymaticBroadNH3, Various aminesExcellent
Green ChemistryModerateAmino acids, AminesGood

Table 3: Catalyst Systems and Reaction Conditions

MethodologyPrimary CatalystCo-catalyst/AdditiveSolvent System
AminomethylationHeatNH4ClAqueous
Brønsted Acid-CatalyzedHPF6sym-TrioxaneOrganic
Reductive PathwaysCu/Ir complexesReducing agentsMixed
StereoselectiveChiral ligandsVariousOrganic
EnzymaticEnzymesCofactorsAqueous
Green ChemistryPhotoredoxVisible lightWater/Green solvents

Dates

Last modified: 08-18-2023

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